4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
- It belongs to the class of triazole herbicides and is commonly used to control broadleaf weeds in various crops.
Carfentrazone-ethyl: is a chemical compound used primarily as a herbicide. Its systematic name is .
Preparation Methods
Synthetic Routes: Carfentrazone-ethyl can be synthesized through several steps involving chlorination, fluorination, and esterification reactions.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but they generally involve the use of appropriate reagents and solvents.
Industrial Production: Industrial-scale production methods involve optimized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactions: Carfentrazone-ethyl undergoes various reactions, including ester hydrolysis, nucleophilic substitution, and oxidation.
Common Reagents and Conditions: Reagents such as bases, acids, and catalysts are used in these reactions.
Major Products: The primary product is carfentrazone-ethyl itself, which acts as a potent herbicide.
Scientific Research Applications
Herbicide: Carfentrazone-ethyl is widely used in agriculture to control broadleaf weeds in crops like wheat, corn, and soybeans.
Environmental Studies: Researchers study its impact on ecosystems, soil, and water quality.
Medicinal Chemistry: Although not directly used in medicine, understanding its chemical properties informs drug development.
Mechanism of Action
- Carfentrazone-ethyl inhibits the enzyme protoporphyrinogen oxidase (PPO) , disrupting chlorophyll synthesis in plants.
- This leads to cell membrane damage, oxidative stress, and ultimately weed death.
Comparison with Similar Compounds
- Carfentrazone-ethyl is unique due to its specific mode of action and selectivity against broadleaf weeds.
- Similar compounds include other PPO inhibitors like saflufenacil and flumioxazin .
Remember that carfentrazone-ethyl is a powerful herbicide, and its use should follow safety guidelines and environmental regulations
Properties
CAS No. |
692751-87-4 |
---|---|
Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-(2-methylphenoxy)-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15N3O2S/c1-10-5-2-3-6-11(10)18-8-4-7-12(17)15-13-16-14-9-19-13/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,16,17) |
InChI Key |
NLVNCHOZPHLABL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=NN=CS2 |
solubility |
11.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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